- Discovery and Evaluation of 3-Quinoxalin Urea Derivatives as Potent, Selective, and Orally Available ATM Inhibitors Combined with Chemotherapy for the Treatment of Cancer via Goal-Oriented Molecule Generation and Virtual ScreeningJournal of Medicinal Chemistry, 2023, 66(14), 9495-9518,
Cas no 944401-65-4 (5-Bromo-6-fluoropyridin-2-amine)

944401-65-4 structure
Nombre del producto:5-Bromo-6-fluoropyridin-2-amine
Número CAS:944401-65-4
MF:C5H4BrFN2
Megavatios:191.001063346863
MDL:MFCD11848480
CID:841959
PubChem ID:53418436
5-Bromo-6-fluoropyridin-2-amine Propiedades químicas y físicas
Nombre e identificación
-
- 5-Bromo-6-fluoropyridin-2-amine
- 5-Bromo-6-fluoro-pyridin-2-ylamine
- 2-Amino-5-Bromo-6-fluoropyridine
- 5-bromo-6-fluoro-2-pyridinamine
- 5-bromo-6-fluoro-2-pyridylamine
- 5-bromo6-fluoropyridin-2-amine
- 6-AMino-3-broMo-2-fluoropyridine
- 5-Bromo-6-fluoropyridin-2-ylamine
- PubChem19511
- SJXWFNBZBXZDCL-UHFFFAOYSA-N
- RW3584
- KM3286
- SB18617
- FCH1184587
- 5-bromanyl-6-fluoranyl-pyridin-2-amine
- BC004451
- AX8247665
- AB0049904
- V9432
- 5-Bromo-6-fluoro-2-pyridinamine (ACI)
- MFCD11848480
- AKOS016011715
- SY244810
- AMY42506
- EN300-194801
- AS-50839
- P11228
- CS-0040534
- J-517126
- DTXSID70697426
- 944401-65-4
- A844953
- SCHEMBL319387
- 5-bromo-6-fluoro-pyridin-2-amine
- DB-368570
-
- MDL: MFCD11848480
- Renchi: 1S/C5H4BrFN2/c6-3-1-2-4(8)9-5(3)7/h1-2H,(H2,8,9)
- Clave inchi: SJXWFNBZBXZDCL-UHFFFAOYSA-N
- Sonrisas: BrC1=C(N=C(C=C1)N)F
Atributos calculados
- Calidad precisa: 189.95400
- Masa isotópica única: 189.95419g/mol
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 1
- Recuento de receptores de enlace de hidrógeno: 3
- Recuento de átomos pesados: 9
- Cuenta de enlace giratorio: 0
- Complejidad: 101
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Xlogp3: 1.6
- Superficie del Polo topológico: 38.9
Propiedades experimentales
- Denso: 1.813
- Punto de ebullición: 245 ºC
- Punto de inflamación: 102 ºC
- PSA: 39.64000
- Logp: 1.49550
5-Bromo-6-fluoropyridin-2-amine PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
abcr | AB458267-100 g |
5-Bromo-6-fluoropyridin-2-amine, 95%; . |
944401-65-4 | 95% | 100g |
€975.90 | 2023-04-22 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1111174-10g |
5-Bromo-6-fluoro-2-pyridinamine |
944401-65-4 | 98% | 10g |
¥238.00 | 2024-04-24 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1111174-25g |
5-Bromo-6-fluoro-2-pyridinamine |
944401-65-4 | 98% | 25g |
¥576.00 | 2024-04-24 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-TW646-200mg |
5-Bromo-6-fluoropyridin-2-amine |
944401-65-4 | 98% | 200mg |
144.0CNY | 2021-08-04 | |
Apollo Scientific | PC910727-1g |
6-Amino-3-bromo-2-fluoropyridine |
944401-65-4 | 97% | 1g |
£17.00 | 2025-03-22 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 69R1333-100mg |
5-bromo-6-fluoropyridin-2-amine |
944401-65-4 | 97% | 100mg |
¥856.91 | 2025-01-21 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ8243-10G |
5-bromo-6-fluoropyridin-2-amine |
944401-65-4 | 97% | 10g |
¥ 264.00 | 2023-04-12 | |
CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FC13863-10g |
5-bromo-6-fluoropyridin-2-amine |
944401-65-4 | 95% | 10g |
$500 | 2023-09-07 | |
eNovation Chemicals LLC | Y1132248-250mg |
5-bromo-6-fluoropyridin-2-amine |
944401-65-4 | 95% | 250mg |
$170 | 2024-07-28 | |
abcr | AB458267-5 g |
5-Bromo-6-fluoropyridin-2-amine, 95%; . |
944401-65-4 | 95% | 5g |
€141.50 | 2023-04-22 |
5-Bromo-6-fluoropyridin-2-amine Métodos de producción
Métodos de producción 1
Condiciones de reacción
1.1 Reagents: N-Bromosuccinimide Solvents: Acetonitrile ; overnight, rt
Referencia
Métodos de producción 2
Condiciones de reacción
1.1 Reagents: N-Bromosuccinimide Solvents: Acetonitrile ; 2 h, 5 - 15 °C; 3 h, rt
Referencia
- Condensed heterocycles as BLC-2 inhibitors in the treatment of neoplastic, autoimmune and neurodegenerative diseases, World Intellectual Property Organization, , ,
Métodos de producción 3
Condiciones de reacción
1.1 Reagents: N-Bromosuccinimide Solvents: Acetonitrile ; 2 h, 5 - 15 °C; 3 h, rt
Referencia
- Pyrrolopyridinooxazine compounds and related compounds as Bcl-2 inhibitors and their preparation, World Intellectual Property Organization, , ,
Métodos de producción 4
Condiciones de reacción
1.1 Reagents: N-Bromosuccinimide Solvents: Acetonitrile ; 0 °C; 1 h, rt
Referencia
- Carbon-14 radiosynthesis of the benzofuran derivative and β-amyloid plaque neuroimaging positron emission tomography radioligand AZD4694Journal of Labelled Compounds and Radiopharmaceuticals, 2013, 56(6), 321-324,
Métodos de producción 5
Condiciones de reacción
1.1 Reagents: N-Bromosuccinimide Solvents: Acetonitrile ; 25 °C; 30 min, 15 °C; 2 h, 25 °C
1.2 Reagents: Water
1.2 Reagents: Water
Referencia
- Heterocycles as Bcl-2 inhibitors and their preparation, World Intellectual Property Organization, , ,
Métodos de producción 6
Condiciones de reacción
1.1 Reagents: N-Bromosuccinimide Solvents: Acetonitrile ; 2 h, 0 °C
Referencia
- Preparation of substituted imidazopyridines as inhibitors of plasma kallikrein and uses thereof, World Intellectual Property Organization, , ,
Métodos de producción 7
Condiciones de reacción
1.1 Reagents: N-Bromosuccinimide Solvents: Dichloromethane ; 0 °C; 1 h, rt
Referencia
- Heteroaromatic compounds as TYK2 inhibitors and their preparation, World Intellectual Property Organization, , ,
Métodos de producción 8
Condiciones de reacción
1.1 Reagents: N-Bromosuccinimide Solvents: Acetonitrile ; 30 min, 0 °C; 30 min
Referencia
- Preparation of fused pyridinones and related compounds as Pim kinase inhibitors and their use in the treatment of cancer, World Intellectual Property Organization, , ,
Métodos de producción 9
Condiciones de reacción
1.1 Reagents: N-Bromosuccinimide Solvents: Acetonitrile ; 6 h, 25 °C
Referencia
- Pyrazolopyrrolopyridine compounds and related compounds as Bcl-2 inhibitors and their preparation, World Intellectual Property Organization, , ,
Métodos de producción 10
Condiciones de reacción
1.1 Reagents: N-Bromosuccinimide Solvents: Acetonitrile ; rt; overnight, rt
Referencia
- Preparation of 6-pyridine-3-quinoxaline urea derivatives and its application, China, , ,
Métodos de producción 11
Condiciones de reacción
1.1 Reagents: N-Bromosuccinimide Solvents: Acetonitrile ; 30 min, 0 °C; 30 min, rt
Referencia
- Preparation of halo-substituted aminopyridine compounds as inhibitors of the hematopoietic progenitor kinase 1 (HPK1), World Intellectual Property Organization, , ,
Métodos de producción 12
Condiciones de reacción
1.1 Reagents: N-Bromosuccinimide Solvents: Acetonitrile ; overnight, rt
1.2 Solvents: Water ; rt
1.2 Solvents: Water ; rt
Referencia
- Preparation of condensed heterocyclic derivatives as Bcl-2 inhibitors for the treatment of neoplastic diseases, World Intellectual Property Organization, , ,
Métodos de producción 13
Condiciones de reacción
1.1 Reagents: N-Bromosuccinimide Solvents: Acetonitrile ; 30 min, rt → 20 °C; 60 min, rt
Referencia
- Imidazo[4,5-c]quinolin-2-one derivatives as ATM kinase inhibitors and their preparation and use for the treatment of cancer, World Intellectual Property Organization, , ,
Métodos de producción 14
Condiciones de reacción
1.1 Reagents: N-Bromosuccinimide Solvents: Acetonitrile ; cooled; 3 d, rt
Referencia
- Preparation of novel tetrahydropyridopyrimidine compounds, and antiandrogens and antitumor agents containing them, World Intellectual Property Organization, , ,
Métodos de producción 15
Condiciones de reacción
1.1 Reagents: N-Bromosuccinimide Solvents: Acetonitrile ; 30 min, 10 - 20 °C; 60 min, rt
1.2 Reagents: Water
1.2 Reagents: Water
Referencia
- Preparation of 8-[6-[3-(amino)propoxy]-3-pyridyl]-1-isopropyl-imidazo[4,5-c]quinolin-2-one derivatives as selective modulators of ataxia telangiectasia mutated (ATM) kinase for the treatment of cancer, World Intellectual Property Organization, , ,
Métodos de producción 16
Condiciones de reacción
1.1 Reagents: N-Bromosuccinimide Solvents: Dimethylformamide ; 0 °C; 18 h, 20 °C
1.2 Reagents: Water ; 20 min, 20 °C
1.2 Reagents: Water ; 20 min, 20 °C
Referencia
- Preparation method of 2-fluoro-3,6-dihydroxypyridine, China, , ,
Métodos de producción 17
Condiciones de reacción
1.1 Reagents: N-Bromosuccinimide Solvents: Acetonitrile ; 30 min, 0 °C; 2.5 h, 0 °C
Referencia
- Preparation of pyridine compounds for the treatment of pain, World Intellectual Property Organization, , ,
Métodos de producción 18
Condiciones de reacción
1.1 Reagents: N-Bromosuccinimide Solvents: Acetonitrile ; 2 h, 5 - 15 °C; 3 h, rt
Referencia
- Preparation of hot melt extruded solid dispersions containing a Bcl-2 inhibitor, World Intellectual Property Organization, , ,
Métodos de producción 19
Condiciones de reacción
1.1 Reagents: N-Bromosuccinimide Solvents: Acetonitrile ; rt; 3 h, rt
1.2 Solvents: Water ; rt
1.2 Solvents: Water ; rt
Referencia
- Preparation of 1H-pyrrolo[2,3-b]pyridine derivatives and related compounds as BCL-2 inhibitors for treating neoplastic, autoimmune or neurodegenerative diseases, World Intellectual Property Organization, , ,
Métodos de producción 20
Condiciones de reacción
1.1 Reagents: N-Bromosuccinimide Solvents: Acetonitrile ; 2 h, 25 °C
Referencia
- Preparation of heteroaryl compounds and uses in Tau imaging, World Intellectual Property Organization, , ,
5-Bromo-6-fluoropyridin-2-amine Raw materials
5-Bromo-6-fluoropyridin-2-amine Preparation Products
5-Bromo-6-fluoropyridin-2-amine Literatura relevante
-
Mengmeng Lan,Guodong Cui,Hongwei Zhang Org. Chem. Front., 2019,6, 3566-3574
-
Jeremy Bedard,Do-Young Hong,Aditya Bhan RSC Adv., 2014,4, 49446-49448
-
Bo Wang,Thomas Blin,Aleksandr Käkinen,Xinwei Ge,Emily H. Pilkington,John F. Quinn,Michael R. Whittaker,Pu Chun Ke,Feng Ding Polym. Chem., 2016,7, 6875-6879
-
L. F. Lepre,J. Szala-Bilnik,L. Pison,M. Traïkia,A. A. H. Pádua,R. A. Ando,M. F. Costa Gomes Phys. Chem. Chem. Phys., 2017,19, 12431-12440
944401-65-4 (5-Bromo-6-fluoropyridin-2-amine) Productos relacionados
- 1021135-27-2(4-oxo-N-(4-{[4-(pyrazin-2-yl)piperazin-1-yl]sulfonyl}phenyl)-4H-chromene-2-carboxamide)
- 1448026-64-9(methyl 4-({2-[3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}sulfamoyl)benzoate)
- 1019577-02-6(N-(3-bromophenyl)-1-methylpiperidin-4-amine)
- 22890-53-5(4-ethyl-2-hydroxybenzoic acid)
- 1572931-79-3(tert-butyl N-(1-methylpiperidin-4-yl)-N-(prop-2-en-1-yl)carbamate)
- 122097-02-3(RESTRICTION ENDONUCLEASE NSI I)
- 1628319-93-6(tert-butyl (1S,4S,6R)-6-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate)
- 1390177-07-7(6-fluoro-N-(6-phenoxy-1,3-benzothiazol-2-yl)pyridine-3-carboxamide)
- 1349709-00-7(2-(4-Chloro-phenyl)-4,4,4-trifluoro-butylamine)
- 1343411-60-8(5-(3-Methylthiomorpholin-4-yl)furan-2-carbaldehyde)
Proveedores recomendados
Amadis Chemical Company Limited
(CAS:944401-65-4)5-Bromo-6-fluoropyridin-2-amine

Pureza:99%
Cantidad:100g
Precio ($):265.0